molecular formula C17H25BrN2O2 B2389472 (S)-tert-Butyl 3-((3-bromobenzyl)amino)piperidine-1-carboxylate CAS No. 1338222-17-5

(S)-tert-Butyl 3-((3-bromobenzyl)amino)piperidine-1-carboxylate

Cat. No.: B2389472
CAS No.: 1338222-17-5
M. Wt: 369.303
InChI Key: UDNCJGVTDHTJNA-HNNXBMFYSA-N
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Description

(S)-tert-Butyl 3-((3-bromobenzyl)amino)piperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a piperidine ring substituted with a tert-butyl group, a 3-bromobenzyl group, and an amino group. It is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-tert-Butyl 3-((3-bromobenzyl)amino)piperidine-1-carboxylate typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the tert-Butyl Group: The tert-butyl group is introduced via a substitution reaction using tert-butyl bromide.

    Attachment of the 3-Bromobenzyl Group: The 3-bromobenzyl group is attached to the piperidine ring through a nucleophilic substitution reaction.

    Formation of the Amino Group: The amino group is introduced through a reductive amination reaction.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(S)-tert-Butyl 3-((3-bromobenzyl)amino)piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or aryl halides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

(S)-tert-Butyl 3-((3-bromobenzyl)amino)piperidine-1-carboxylate has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biological targets.

    Medicine: Research is conducted to explore its potential therapeutic applications, including its role as a precursor in drug development.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (S)-tert-Butyl 3-((3-bromobenzyl)amino)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (S)-tert-Butyl 3-((3-chlorobenzyl)amino)piperidine-1-carboxylate
  • (S)-tert-Butyl 3-((3-fluorobenzyl)amino)piperidine-1-carboxylate
  • (S)-tert-Butyl 3-((3-methylbenzyl)amino)piperidine-1-carboxylate

Uniqueness

(S)-tert-Butyl 3-((3-bromobenzyl)amino)piperidine-1-carboxylate is unique due to the presence of the 3-bromobenzyl group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific research applications where bromine’s reactivity and interactions are desired.

Properties

IUPAC Name

tert-butyl (3S)-3-[(3-bromophenyl)methylamino]piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25BrN2O2/c1-17(2,3)22-16(21)20-9-5-8-15(12-20)19-11-13-6-4-7-14(18)10-13/h4,6-7,10,15,19H,5,8-9,11-12H2,1-3H3/t15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDNCJGVTDHTJNA-HNNXBMFYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)NCC2=CC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@@H](C1)NCC2=CC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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